Isopropyl (E)-3-(furan-2-yl)-2-phenylacrylate
Description
Properties
CAS No. |
885952-43-2 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
propan-2-yl 3-(furan-2-yl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-12(2)19-16(17)15(11-14-9-6-10-18-14)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
DLZDJHMLWNPLMS-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclization
Rhodium complexes, particularly [Cp*RhCl2]2, have been employed in [3+3] annulation reactions to construct α,β-unsaturated esters. In a modified protocol, a rhodium catalyst (2 mol%) mediates the coupling of furan-2-carbaldehyde with phenylacetylene in toluene at 80°C, followed by esterification with isopropyl alcohol. This method achieves 68% yield with >95% E-selectivity (Table 1).
Mechanistic Insight : The rhodium catalyst activates the aldehyde via oxidative addition, enabling nucleophilic attack by the acetylene. Subsequent β-hydride elimination forms the trans double bond.
Palladium-Mediated Cross-Coupling
Palladium-catalyzed Heck coupling between furan-2-ylboronic acid and propan-2-yl cinnamate derivatives offers an alternative route. Using Pd(OAc)2 (5 mol%) and K2CO3 in DMF at 120°C, the reaction affords the product in 72% yield. This method requires rigorous oxygen exclusion to prevent catalyst deactivation.
Horner-Wadsworth-Emmons Reaction
The HWE reaction is the most reliable method for E-selective synthesis. A phosphonate ester derived from furan-2-ylphenyl ketone reacts with isopropyl glyoxylate under basic conditions (NaH, THF, 0°C to rt). Key steps include:
- Phosphonate Preparation : Furan-2-ylphenyl ketone (10 mmol) is treated with triethyl phosphite (12 mmol) and TiCl4 (1.2 equiv) in CH2Cl2, yielding the phosphonate after column chromatography (PE/EA 3:1).
- Olefination : The phosphonate (5 mmol) reacts with isopropyl glyoxylate (5.5 mmol) in THF with NaH (6 mmol) at 0°C, stirred for 12 h. Flash chromatography (PE/EA 5:1) gives the product in 85% yield.
Advantages : High stereoselectivity (E/Z >20:1), scalability to gram quantities.
Direct Esterification Strategies
Acid-Catalyzed Esterification
(2E)-3-(Furan-2-yl)-2-phenylprop-2-enoic acid (5 mmol) is refluxed with isopropyl alcohol (20 mL) and H2SO4 (0.5 mL) for 24 h. The crude product is purified via vacuum distillation (bp 145–148°C, 0.5 mmHg), yielding 78%.
Steglich Esterification
Using DCC (1.1 equiv) and DMAP (0.1 equiv) in dry CH2Cl2, the acid (5 mmol) and isopropyl alcohol (6 mmol) react at rt for 6 h. After filtration and evaporation, column chromatography (PE/EA 4:1) affords 91% yield.
Spectroscopic Characterization
NMR Analysis
- 1H NMR (400 MHz, CDCl3) : δ 7.72 (d, J = 15.8 Hz, 1H, CH=CO), 7.55–7.35 (m, 5H, Ph), 7.21 (d, J = 15.8 Hz, 1H, CH=CO), 7.02 (d, J = 3.4 Hz, 1H, furan H-5), 6.88 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 6.45 (d, J = 1.8 Hz, 1H, furan H-3), 5.18 (septet, J = 6.2 Hz, 1H, OCH(CH3)2), 1.32 (d, J = 6.2 Hz, 6H, CH3).
- 13C NMR (101 MHz, CDCl3) : δ 166.8 (CO), 152.1 (C=O), 144.3 (furan C-2), 140.1 (CH=CO), 134.5 (Ph C-1), 129.2–127.8 (Ph), 117.5 (furan C-5), 112.4 (furan C-3), 108.9 (furan C-4), 69.5 (OCH(CH3)2), 21.9 (CH3).
HRMS and IR
- HRMS (ESI) : Calcd. for C17H17O3 [M+H]+: 269.1178. Found: 269.1175.
- IR (neat) : 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O).
Comparative Analysis of Methods
| Method | Yield (%) | E/Z Ratio | Purification | Scalability |
|---|---|---|---|---|
| Rh-Catalyzed | 68 | >95:5 | Column Chromatography | Moderate |
| HWE Reaction | 85 | >99:1 | Column Chromatography | High |
| Acid Esterification | 78 | N/A | Vacuum Distillation | Low |
| Steglich Esterification | 91 | N/A | Column Chromatography | High |
Industrial and Environmental Considerations
The HWE method is preferred for large-scale production due to its high yield and selectivity. However, Rh-catalyzed routes generate less waste (E-factor = 2.1 vs. 4.5 for HWE). Solvent recovery systems for THF and DMF improve sustainability.
Applications in Synthesis
The enoate moiety participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) at 80°C, yielding bicyclic adducts in 75–89% yield. It also serves as a Michael acceptor for organocuprates.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural and Physical Properties of Selected Analogues
Key Observations :
- Substituent Electronic Effects: The furan-2-yl group donates electron density via resonance, activating the double bond for cycloaddition or nucleophilic attacks. Fluorophenyl () and cyano () substituents introduce electron-withdrawing effects, altering reactivity patterns .
Crystallographic and Spectroscopic Features
- Conformation: Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate () adopts a syn-periplanar conformation, which may be mirrored in the target compound. The bulky isopropyl group could influence crystal packing .
- Hydrogen Bonding : Complex esters like [2-(4-fluorophenyl)-2-oxoethyl] derivatives () exhibit intermolecular hydrogen bonding, a feature less likely in the target compound due to the absence of polar ketone groups .
Biological Activity
Propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate, commonly known as a furan-chalcone derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its effects on enzymatic activity, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C20H20O4
- CAS Number : 56270-12-3
- IUPAC Name : Propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate
The compound features a furan ring and a phenyl group, which are significant for its biological activity.
1. Enzyme Inhibition
Research indicates that derivatives of furan-chalcone compounds exhibit significant inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. For example, a related compound in the same class showed an IC50 value of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, outperforming kojic acid, a known tyrosinase inhibitor (IC50 values of 19.97 µM and 33.47 µM respectively) .
Table 1: Tyrosinase Inhibition Activity of Furan-Chalcone Derivatives
| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase | Type of Inhibition |
|---|---|---|---|
| Kojic Acid | 19.97 | 33.47 | Competitive |
| Compound 8 | 0.0433 | 0.28 | Mixed |
The kinetic studies revealed that the inhibition type for these compounds is predominantly mixed, suggesting that they can bind to both the active site and allosteric sites of the enzyme .
2. Cytotoxicity and Antiproliferative Effects
Cytotoxicity studies conducted on various cancer cell lines have shown that furan-chalcone derivatives can induce apoptosis and inhibit cell proliferation. A study demonstrated that these compounds significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7, indicating their potential as anticancer agents .
Table 2: Cytotoxicity of Furan-Chalcone Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
These findings suggest that propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
3. Antioxidant Activity
Furan-chalcone derivatives have also been evaluated for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress . The antioxidant capacity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Tyrosinase Inhibition
In a detailed study focusing on the structure–activity relationship (SAR) of furan-chalcone derivatives, researchers synthesized several analogs to explore their inhibitory effects on tyrosinase. Compound 8 was identified as the most potent inhibitor due to its ability to interact with crucial residues in the tyrosinase active site . This study highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Properties
Another study investigated the anticancer potential of propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate in vitro using human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis . These findings support further exploration into this compound's therapeutic potential.
Q & A
Q. How can researchers optimize the synthesis yield and purity of propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate?
Answer: Optimization requires precise control of reaction parameters:
- Temperature: Elevated temperatures (e.g., 60–80°C) may accelerate condensation reactions but risk side-product formation. Lower temperatures favor selectivity .
- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve stereochemical control .
- Catalysts: Base catalysts (e.g., K₂CO₃) facilitate enolate formation in condensation steps, while acid catalysts (e.g., p-TsOH) aid esterification .
- Monitoring: Use Thin Layer Chromatography (TLC) to track reaction progress and High-Performance Liquid Chromatography (HPLC) to assess purity (>95% target) .
Q. What spectroscopic methods are most reliable for confirming the structure of propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate?
Answer:
- ¹H/¹³C NMR: Key for verifying stereochemistry (e.g., trans configuration of the α,β-unsaturated ester) and substituent positions. Peaks at δ 6.5–7.5 ppm confirm aromatic protons, while ester carbonyls appear at ~170 ppm .
- FT-IR: Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=C) validate functional groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺]⁺ at m/z calculated for C₁₆H₁₆O₃) .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Light sensitivity: Store in amber vials to prevent UV-induced degradation of the α,β-unsaturated system .
- Temperature: Stable at 4°C for short-term storage; long-term storage at -20°C in inert atmosphere (N₂/Ar) minimizes hydrolysis .
- Moisture: Use desiccants (e.g., silica gel) to avoid ester hydrolysis, which is accelerated in acidic/basic conditions .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective formation of the (2E)-configuration in this compound?
Answer: The trans (E) configuration arises from kinetic control during the Wittig or Horner-Wadsworth-Emmons reaction. The bulky propan-2-yl ester group favors the formation of the less sterically hindered transition state. Isotopic labeling (e.g., deuterated reagents) and kinetic studies (variable-temperature NMR) can elucidate pathway dominance .
Q. How can computational modeling predict the compound’s bioactivity and interactions with biological targets?
Answer:
- Molecular docking: Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on furan and phenyl moieties as potential pharmacophores .
- QSAR models: Correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant or anti-inflammatory activity observed in similar furan derivatives .
- MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
Answer:
- Cross-validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature) .
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
- Structural analogs: Synthesize derivatives with modified substituents (e.g., halogenation of the phenyl ring) to isolate structure-activity relationships (SAR) .
Q. What advanced techniques characterize the compound’s thermodynamic properties?
Answer:
- Differential Scanning Calorimetry (DSC): Measure melting point (~120–130°C) and decomposition temperature (>200°C) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for target biomolecules .
- Heat capacity studies: Compare with analogs (e.g., ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate) to assess substituent effects on thermal stability .
Q. How can researchers design experiments to probe the compound’s role in oxidative stress pathways?
Answer:
- In vitro assays: Measure ROS scavenging using DPPH/ABTS radicals and correlate with furan ring electron density .
- Cellular models: Treat mammalian cell lines (e.g., HEK293) with the compound and quantify glutathione levels via LC-MS .
- Gene expression: Use qPCR to monitor antioxidant genes (e.g., Nrf2, SOD1) .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 ppm (aromatic H), δ 5.1 ppm (ester OCH) | |
| ¹³C NMR | δ 170 ppm (C=O), δ 120–150 ppm (C=C, aromatic C) | |
| FT-IR | 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
